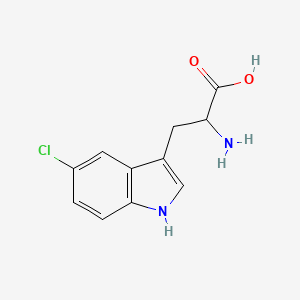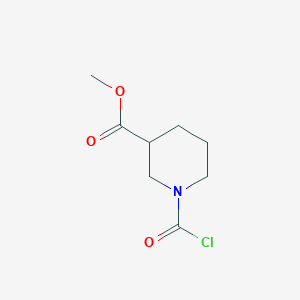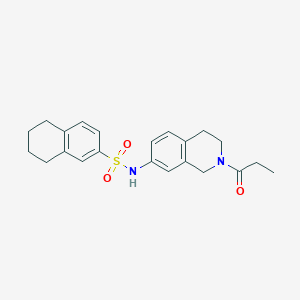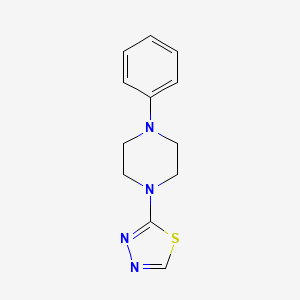![molecular formula C20H24N4O4S B2900503 2-[4-(1-Prop-2-enoylpiperidine-4-carbonyl)piperazin-1-yl]sulfonylbenzonitrile CAS No. 2361704-62-1](/img/structure/B2900503.png)
2-[4-(1-Prop-2-enoylpiperidine-4-carbonyl)piperazin-1-yl]sulfonylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1-Prop-2-enoylpiperidine-4-carbonyl)piperazin-1-yl]sulfonylbenzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as PSB-1115 and has been the subject of extensive research in recent years.
Mecanismo De Acción
PSB-1115 acts as a competitive inhibitor of GlyT1, binding to the glycine transporter and preventing the uptake of glycine into the presynaptic neuron. This leads to an increase in extracellular glycine levels and enhanced activation of glycine receptors. The enhanced activation of glycine receptors leads to improved cognitive function and potential therapeutic benefits in various neurological disorders.
Biochemical and Physiological Effects:
PSB-1115 has been shown to enhance cognitive function in animal models and improve memory in humans. It has also been found to have potential immunomodulatory effects and anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using PSB-1115 in lab experiments include its high potency and selectivity as a GlyT1 inhibitor, its potential therapeutic benefits in various fields, and its well-established synthesis method. The limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For research on PSB-1115 include further investigation of its potential therapeutic benefits in various neurological disorders, autoimmune diseases, and cancer. Other potential applications of PSB-1115 could also be explored, such as its potential as a tool for studying the role of glycine in various physiological processes. Further research is also needed to fully understand the mechanism of action and potential side effects of PSB-1115.
Métodos De Síntesis
The synthesis of PSB-1115 involves the reaction of 4-(1-prop-2-enoylpiperidine-4-carbonyl)piperazine with 2-chloro-5-nitrobenzonitrile in the presence of a base. The resulting compound is then treated with a reducing agent to produce PSB-1115. This method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
PSB-1115 has been studied for its potential applications in various fields such as neuroscience, immunology, and cancer research. It has been found to be a potent and selective inhibitor of the glycine transporter GlyT1, which plays a crucial role in the regulation of glycine levels in the brain. Glycine is an important neurotransmitter that is involved in various physiological processes such as cognition, memory, and motor function. Inhibition of GlyT1 by PSB-1115 has been shown to enhance the activity of glycine receptors, leading to improved cognitive function and potential therapeutic benefits in various neurological disorders such as schizophrenia and Alzheimer's disease.
PSB-1115 has also been studied for its potential immunomodulatory effects. It has been found to inhibit the activation of T cells and the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
In addition, PSB-1115 has been investigated for its potential anticancer properties. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models, suggesting its potential as a novel anticancer agent.
Propiedades
IUPAC Name |
2-[4-(1-prop-2-enoylpiperidine-4-carbonyl)piperazin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-2-19(25)22-9-7-16(8-10-22)20(26)23-11-13-24(14-12-23)29(27,28)18-6-4-3-5-17(18)15-21/h2-6,16H,1,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONDMHIXEBNTAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1-Prop-2-enoylpiperidine-4-carbonyl)piperazin-1-yl]sulfonylbenzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl 5-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2900424.png)


![3-{[(4-chlorophenyl)(methyl)amino]sulfonyl}-N-(3-ethoxybenzyl)thiophene-2-carboxamide](/img/structure/B2900428.png)




![5-methyl-N-phenethylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2900438.png)
![4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methylbenzoate](/img/structure/B2900439.png)

